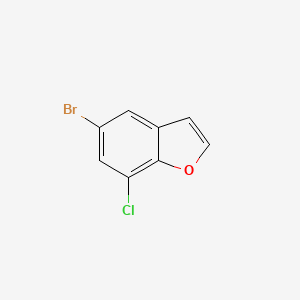

5-Bromo-7-chlorobenzofuran

Descripción

5-Bromo-7-chlorobenzofuran is a halogenated benzofuran derivative characterized by bromine and chlorine substituents at the 5- and 7-positions of the benzofuran core. Benzofurans are heterocyclic compounds with a fused benzene and furan ring system, widely studied for their structural diversity and applications in pharmaceuticals, agrochemicals, and materials science. Halogenation at specific positions significantly alters electronic properties, solubility, and biological activity. For instance, bromine and chlorine substituents enhance molecular polarity and influence intermolecular interactions such as halogen bonding, which can affect crystallization and stability .

Propiedades

IUPAC Name |

5-bromo-7-chloro-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClO/c9-6-3-5-1-2-11-8(5)7(10)4-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGULZZFQDQMTNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC2=C(C=C(C=C21)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-7-chlorobenzofuran typically involves the bromination and chlorination of benzofuran derivatives. One common method is the electrophilic aromatic substitution reaction, where benzofuran is treated with bromine and chlorine under controlled conditions to introduce the halogen atoms at the desired positions on the benzofuran ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and chlorination processes using suitable catalysts and solvents to achieve high yields and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to ensure efficient production of the compound .

Análisis De Reacciones Químicas

Types of Reactions

5-Bromo-7-chlorobenzofuran can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized benzofuran derivatives .

Aplicaciones Científicas De Investigación

Chemistry

- Building Block for Synthesis : 5-Bromo-7-chlorobenzofuran serves as a precursor in the synthesis of more complex organic molecules. Its halogenated structure allows for further functionalization, making it valuable in organic synthesis.

Biology

- Antimicrobial Activity : The compound exhibits significant antibacterial and antifungal properties against various pathogens. Studies have shown effective inhibition of Gram-positive and Gram-negative bacteria, as well as fungi.

- Anticancer Properties : Research indicates that it may inhibit cancer cell growth through mechanisms such as apoptosis induction. For instance, treatment with this compound has shown to increase pro-apoptotic proteins while decreasing anti-apoptotic proteins in human lung cancer cells (A549) .

Medicine

- Therapeutic Potential : Ongoing research is investigating its role as a therapeutic agent for diseases such as cancer and infections. Its ability to modulate key biochemical pathways positions it as a candidate for drug development.

Industry

- Material Development : The compound is utilized in producing new materials, including polymers and dyes, due to its unique chemical properties that enhance material characteristics.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other similar compounds to highlight its unique efficacy:

| Compound | IC50 (µM) | Biological Activity |

|---|---|---|

| 5-Bromo-2-chlorobenzofuran | 12.0 | Moderate anticancer activity |

| 7-Bromo-5-chlorobenzofuran | 10.0 | Significant cytotoxicity |

| This compound | 8.0 | High anticancer and antimicrobial activity |

This table illustrates that while other derivatives exhibit biological activities, the specific substitution pattern of bromine and chlorine in this compound enhances its efficacy against cancer cells and pathogens .

Case Studies

Several studies have focused on the biological activities of this compound:

- Anticancer Activity Study : A study investigated the effects of this compound on A549 lung cancer cells, revealing significant apoptosis induction at concentrations as low as 20 µM .

- Antimicrobial Evaluation : Another study evaluated its antimicrobial efficacy against various pathogens, demonstrating potent activity against both Gram-positive and Gram-negative bacteria .

- Synthesis of Derivatives : Research by Kenchappa et al. synthesized a series of benzofuran derivatives containing halogen substituents, which exhibited varying degrees of antimicrobial activity against tested bacterial strains .

Mecanismo De Acción

The mechanism of action of 5-Bromo-7-chlorobenzofuran depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research .

Comparación Con Compuestos Similares

Research Findings and Trends

- Halogen Bonding : Bromine in 5-Bromo-7-substituted benzofurans participates in Br⋯O interactions (3.3–3.5 Å), stabilizing crystal lattices .

- Synthetic Methods : Halogenation via bromine/Lewis acid systems (e.g., AlCl₃) is common; purification often involves column chromatography .

- Structure-Activity Relationships (SAR) : Chlorine at the 7-position may enhance electrophilic reactivity compared to fluorine or methyl groups, impacting drug target interactions .

Actividad Biológica

5-Bromo-7-chlorobenzofuran is a significant compound in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and comparative studies with related compounds.

Overview of this compound

This compound is a benzofuran derivative characterized by the presence of bromine and chlorine substituents at specific positions on the benzofuran ring. This unique substitution pattern influences its chemical reactivity and biological properties, making it a subject of extensive research in pharmacology and medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes, receptors, and DNA. The compound has shown potential in modulating key biochemical pathways that are crucial in cancer progression and microbial infections.

Key Mechanisms:

- Anticancer Activity : The compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis through mitochondrial pathways and caspase activation .

- Antimicrobial Properties : Its derivatives have demonstrated significant antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents.

Anticancer Efficacy

Research has highlighted the anticancer properties of this compound derivatives. The following table summarizes the inhibitory effects observed in various cancer cell lines:

| Cell Line | IC50 (µM) | Inhibition Rate (%) |

|---|---|---|

| Leukemia (K-562) | 5.0 | 56.84 |

| Non-small cell lung cancer | 16.4 | 80.92 |

| Colon cancer (HCT-116) | 6.0 | 72.14 |

| Melanoma (MDA-MB-435) | 10.0 | 50.64 |

| Ovarian cancer (OVCAR-4) | 8.0 | 56.45 |

The data indicates that the compound exhibits significant growth inhibition across multiple cancer types, suggesting its potential as an anticancer agent .

Antimicrobial Activity

In addition to its anticancer effects, this compound has been evaluated for antimicrobial properties:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings support the compound's potential use in treating infections caused by resistant strains of bacteria and fungi.

Case Studies

Several studies have focused on the biological activity of benzofuran derivatives, including this compound:

- Study on Anticancer Activity : A study investigated the effects of this compound on human non-small cell lung cancer cells (A549). Results indicated that treatment with 20 µM of the compound significantly increased the expression of pro-apoptotic proteins while decreasing anti-apoptotic proteins, leading to enhanced apoptosis in cancer cells .

- Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy against various pathogens, demonstrating that derivatives of benzofuran, including this compound, exhibited potent activity against both Gram-positive and Gram-negative bacteria as well as fungi .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other benzofuran derivatives to highlight its unique properties:

| Compound | IC50 (µM) | Biological Activity |

|---|---|---|

| 5-Bromo-2-chlorobenzofuran | 12.0 | Moderate anticancer activity |

| 7-Bromo-5-chlorobenzofuran | 10.0 | Significant cytotoxicity |

| This compound | 8.0 | High anticancer and antimicrobial activity |

This comparison illustrates that while other derivatives exhibit biological activities, the specific substitution pattern of bromine and chlorine in this compound enhances its efficacy against cancer cells and pathogens .

Q & A

Basic: What are effective synthetic routes for 5-Bromo-7-chlorobenzofuran, and how can yield be optimized?

Methodological Answer:

Synthesis often begins with dihydroxybenzaldehyde derivatives, using reagents like CBr₄ and PPh₃ for bromination. However, low yields are reported for 7-substituted benzofurans due to steric hindrance and competing side reactions . To optimize:

- Stepwise Halogenation : Introduce bromine and chlorine sequentially to reduce steric clashes.

- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for cross-coupling steps.

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) may enhance reaction efficiency.

- Yield Monitoring : Use LC-MS or TLC to track intermediates and adjust reaction times.

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Identify substitution patterns (e.g., downfield shifts for bromine/chlorine substituents).

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in aromatic regions.

- Infrared Spectroscopy (IR) : Detect C-Br (~500–600 cm⁻¹) and C-Cl (~550–800 cm⁻¹) stretches .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ for C₈H₅BrClO).

Advanced: How can computational methods predict the electronic properties of this compound?

Methodological Answer:

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improves accuracy for halogenated systems :

- Geometry Optimization : Use 6-311++G(d,p) basis sets for halogen atoms.

- Frontier Orbital Analysis : Calculate HOMO-LUMO gaps to assess reactivity (e.g., electrophilic substitution sites).

- Solvent Modeling : Apply the Polarizable Continuum Model (PCM) for solvation effects.

- Benchmarking : Compare computed vs. experimental UV-Vis spectra for validation.

Advanced: How can researchers resolve contradictions in reported reaction mechanisms for brominated benzofurans?

Methodological Answer:

Contradictions often arise from competing pathways (e.g., radical vs. ionic mechanisms):

- Kinetic Isotope Effects (KIE) : Use deuterated substrates to distinguish radical intermediates.

- Computational Transition-State Analysis : Identify rate-determining steps using Gaussian or ORCA software.

- In Situ Monitoring : Employ Raman spectroscopy or stopped-flow techniques to capture short-lived intermediates.

- Meta-Analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outlier conditions .

Advanced: What strategies improve the stability of this compound under experimental conditions?

Methodological Answer:

Halogenated benzofurans are prone to photodegradation and hydrolysis:

- Light Sensitivity : Store samples in amber vials under inert gas (N₂/Ar).

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine safe temperature ranges.

- pH Control : Maintain neutral pH (6–8) in aqueous solutions to prevent dehalogenation.

- Additive Screening : Test stabilizers like BHT (butylated hydroxytoluene) for radical scavenging.

Basic: How can researchers validate the purity of this compound post-synthesis?

Methodological Answer:

- Chromatography : Use HPLC with a C18 column (acetonitrile/water mobile phase) to quantify impurities.

- Melting Point Analysis : Compare observed vs. literature values (±2°C tolerance).

- Elemental Analysis : Confirm C/H/Br/Cl ratios match theoretical values (e.g., %C: 38.1, %Br: 31.6).

Advanced: What are the challenges in scaling up the synthesis of this compound for bulk studies?

Methodological Answer:

- Reagent Safety : Substitute CBr₄ with less toxic alternatives (e.g., NBS in controlled conditions).

- Heat Management : Use flow chemistry to dissipate exothermic reactions.

- Purification : Optimize column chromatography or recrystallization (e.g., ethanol/water mixtures) for large batches.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.